molecular formula C9H3ClF6OS B13402140 3,5-Bis(trifluoromethyl)phenyl chlorothioformate

3,5-Bis(trifluoromethyl)phenyl chlorothioformate

Katalognummer: B13402140
Molekulargewicht: 308.63 g/mol
InChI-Schlüssel: XUBQAZLUNMBKSD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Bis(trifluoromethyl)phenyl chlorothioformate is an organosulfur compound characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, along with a chlorothioformate functional group. This compound is known for its unique chemical properties and reactivity, making it valuable in various scientific and industrial applications.

Eigenschaften

Molekularformel

C9H3ClF6OS

Molekulargewicht

308.63 g/mol

IUPAC-Name

O-[3,5-bis(trifluoromethyl)phenyl] chloromethanethioate

InChI

InChI=1S/C9H3ClF6OS/c10-7(18)17-6-2-4(8(11,12)13)1-5(3-6)9(14,15)16/h1-3H

InChI-Schlüssel

XUBQAZLUNMBKSD-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C=C1C(F)(F)F)OC(=S)Cl)C(F)(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(trifluoromethyl)phenyl chlorothioformate typically involves the reaction of 3,5-Bis(trifluoromethyl)phenol with thionyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired chlorothioformate compound .

Industrial Production Methods

Industrial production of 3,5-Bis(trifluoromethyl)phenyl chlorothioformate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Wirkmechanismus

The mechanism of action of 3,5-Bis(trifluoromethyl)phenyl chlorothioformate primarily involves its reactivity towards nucleophiles. The electron-withdrawing trifluoromethyl groups increase the electrophilicity of the chlorothioformate carbon, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce the 3,5-Bis(trifluoromethyl)phenyl group into target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,5-Bis(trifluoromethyl)phenyl chlorothioformate is unique due to its chlorothioformate functional group, which provides distinct reactivity compared to other similar compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.